N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
CAS No.:
Cat. No.: VC14959495
Molecular Formula: C17H18BrN5O
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrN5O |
|---|---|
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | N-[2-(5-bromoindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
| Standard InChI | InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22) |
| Standard InChI Key | YBHJXFHKIMYIMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Introduction
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a complex organic compound that combines an indole moiety with a pyrimidine ring, both of which are significant in pharmaceutical and biological contexts. The indole structure is common in many natural products and drugs, while pyrimidine rings are often involved in biological interactions.
Key Features:
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Molecular Formula: Not explicitly stated in the available literature.
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Molecular Weight: Approximately 469.3 g/mol.
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Classification: This compound is classified as a propanamide derivative and an indole derivative, both of which are extensively studied for their pharmacological properties.
Synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
The synthesis of this compound typically involves multi-step organic reactions. These steps often include bromination, alkylation, and amide formation. The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common reagents used in its synthesis include bromine, acetic acid, ethylamine, and pyrimidine derivatives.
Synthesis Steps:
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Bromination: Introduction of a bromine atom onto the indole ring.
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Alkylation: Attachment of an ethyl chain to the indole moiety.
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Amide Formation: Incorporation of the pyrimidine-based amide functional group.
Chemical Reactions:
| Reaction Type | Conditions |
|---|---|
| Oxidation | Acidic or basic media |
| Reduction | Hydrogen gas with palladium catalysts |
| Substitution | Bases for nucleophilic attack |
Biological Activities and Potential Applications
Compounds with similar structures to N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide have shown various biological activities, including antiviral and anticancer properties. This suggests potential applications in medicinal chemistry and pharmacology.
Potential Biological Activities:
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Antiviral Properties
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Anticancer Properties
Solubility and Spectral Analysis
The compound is expected to have moderate solubility in organic solvents due to its complex structure. Spectral analyses such as NMR and IR would provide insights into its structural characteristics and purity.
Solubility and Analysis:
| Method | Purpose |
|---|---|
| NMR | Structural characterization |
| IR | Functional group identification |
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